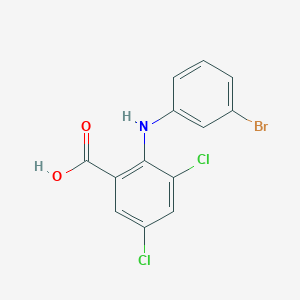
2-(3-Bromoanilino)-3,5-dichlorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromoanilino)-3,5-dichlorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom attached to an aniline group, which is further connected to a dichlorobenzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromoanilino)-3,5-dichlorobenzoic acid typically involves the reaction of 3-bromoaniline with 3,5-dichlorobenzoic acid under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the aniline and benzoic acid groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product .
化学反応の分析
Types of Reactions
2-(3-Bromoanilino)-3,5-dichlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted anilines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
科学的研究の応用
2-(3-Bromoanilino)-3,5-dichlorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-(3-Bromoanilino)-3,5-dichlorobenzoic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form strong interactions with biological molecules, potentially inhibiting or modifying their functions. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-Bromoaniline: A simpler compound with similar bromine substitution but lacking the dichlorobenzoic acid moiety.
3,5-Dichlorobenzoic Acid: Contains the dichlorobenzoic acid structure but lacks the bromine-substituted aniline group.
2-(3-Chloroanilino)-3,5-dichlorobenzoic acid: A closely related compound with a chlorine atom instead of a bromine atom on the aniline group.
Uniqueness
2-(3-Bromoanilino)-3,5-dichlorobenzoic acid is unique due to the combination of bromine and chlorine atoms, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
401795-76-4 |
|---|---|
分子式 |
C13H8BrCl2NO2 |
分子量 |
361.0 g/mol |
IUPAC名 |
2-(3-bromoanilino)-3,5-dichlorobenzoic acid |
InChI |
InChI=1S/C13H8BrCl2NO2/c14-7-2-1-3-9(4-7)17-12-10(13(18)19)5-8(15)6-11(12)16/h1-6,17H,(H,18,19) |
InChIキー |
MPMFUVSJDVFXRF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)NC2=C(C=C(C=C2Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2S)-1-Hydroxypropan-2-yl]-2-methylhexadec-2-enamide](/img/structure/B14232102.png)
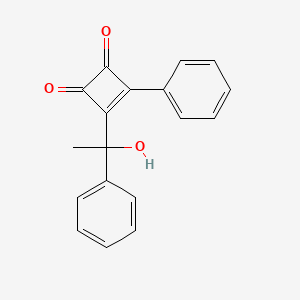
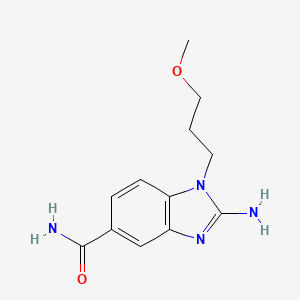

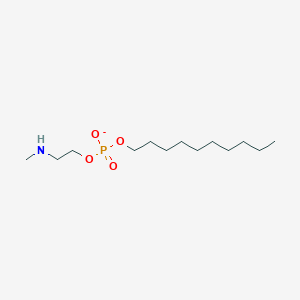
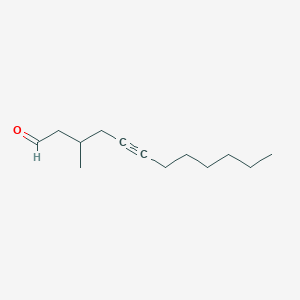
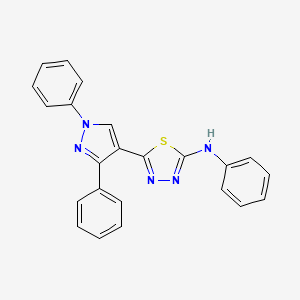
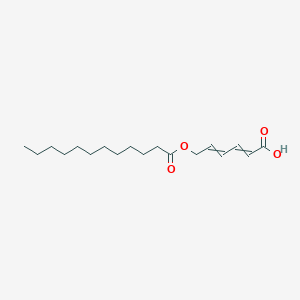
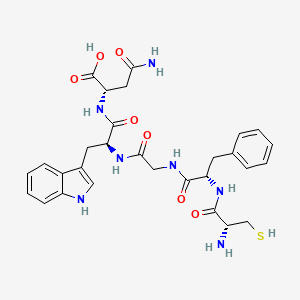
![3-[(5R)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl]-1,3-oxazolidin-2-one](/img/structure/B14232161.png)
![2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole](/img/structure/B14232165.png)
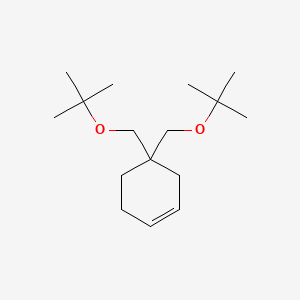
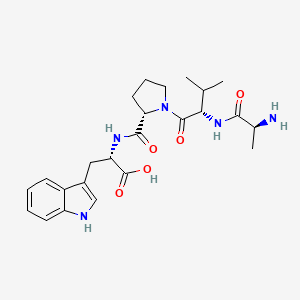
![2-fluoro-5-[[propan-2-yl-[(3S)-pyrrolidin-3-yl]amino]methyl]benzonitrile](/img/structure/B14232181.png)
